molecular formula C10H13ClO2S B8728391 1-Chloro-3-[(2,2-dimethoxyethyl)sulfanyl]benzene

1-Chloro-3-[(2,2-dimethoxyethyl)sulfanyl]benzene

Cat. No. B8728391
M. Wt: 232.73 g/mol
InChI Key: DNDGZAZZJFILHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-3-[(2,2-dimethoxyethyl)sulfanyl]benzene is a useful research compound. Its molecular formula is C10H13ClO2S and its molecular weight is 232.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Chloro-3-[(2,2-dimethoxyethyl)sulfanyl]benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-3-[(2,2-dimethoxyethyl)sulfanyl]benzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H13ClO2S

Molecular Weight

232.73 g/mol

IUPAC Name

1-chloro-3-(2,2-dimethoxyethylsulfanyl)benzene

InChI

InChI=1S/C10H13ClO2S/c1-12-10(13-2)7-14-9-5-3-4-8(11)6-9/h3-6,10H,7H2,1-2H3

InChI Key

DNDGZAZZJFILHI-UHFFFAOYSA-N

Canonical SMILES

COC(CSC1=CC(=CC=C1)Cl)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-chlorothiophenol (2.4 g, 16.6 mmol) in THF (200 mL) at 0° C. is added bromoacetaldehyde dimethyl acetal (2.8 g, 16.6 mmol). To the solution is added sodium hydride (0.70 g, 17.4 mmol, 60% mineral oil dispersion). The reaction is stirred for 16 hours, then quenched by the addition of saturated NH4Cl (aq.). The solution is diluted with EtOAc. The organic layer is washed with saturated NaCl (aq.). The organic layer is dried over MgSO4, filtered and concentrated. The crude product is purified by column chromatography eluting with hexanes. The title compound (3.7 g, 15.9 mmol) is obtained as an oil.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step Two

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